molecular formula C18H25NO8S B13436827 Zearalenone 4-Sulfate Ammonium Salt

Zearalenone 4-Sulfate Ammonium Salt

Cat. No.: B13436827
M. Wt: 415.5 g/mol
InChI Key: QERXYCPQYWGNFX-XQAKIGHYSA-N
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Description

Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. It is often found as a contaminant in crops and cereal-based products, posing potential health risks to both humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zearalenone 4-Sulfate Ammonium Salt typically involves the reaction of zearalenone with sulfuric acid to form the sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. A common method involves dissolving zearalenone in dry methanol and reacting it with zinc and ammonium formate under an inert atmosphere at room temperature. The reaction mixture is then filtered and evaporated, and the product is purified using silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction, and purification is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Zearalenone 4-Sulfate Ammonium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its oxidized forms, which may have different biological activities.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as zearalanone and zearalanols.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zearalenone-4-sulfate ammonium salt is a derivative of zearalenone (ZEN), a mycotoxin produced by Fusarium fungi that contaminates food and feed, and is known for its estrogenic effects . Zearalenone-4-sulfate ammonium salt (Z14S) is a phase II metabolite of ZEN . Studies suggest that the glucoside conjugation of ZEN prevents the binding of these derivatives to human estrogen receptors, and the estrogenicity of Z14S is significantly lower (100-fold) than ZEN .

Applications in Scientific Research

Zearalenone-4-sulfate ammonium salt is used in scientific research to study the metabolism, toxicity, and interactions of zearalenone and its metabolites . It serves as a reference standard for the quantitative determination of zearalenone metabolites in food and biological samples .

Study of Interactions with Serum Albumin
Zearalenone-4-sulfate ammonium salt is utilized to investigate its interactions with serum albumin, the dominant plasma protein, to understand its toxicokinetics .

  • Fluorescence Spectroscopy and Affinity Chromatography Fluorescence spectroscopy and high-performance affinity chromatography are employed to examine the interactions of Z14S with human, bovine, porcine, and rat serum albumins .
  • Complex Formation Zearalenone-4-sulfate ammonium salt forms stable complexes with the tested albumins . Research indicates that Zearalenone-14-sulfate forms the most stable complexes with the albumins examined .

Investigation of Zearalenone Metabolism
Zearalenone-4-sulfate ammonium salt is used as a reference standard to study the metabolism of zearalenone in mammals and plants .

  • Formation of Conjugated Metabolites Zearalenone can be converted to conjugated derivatives such as zearalenone-14-sulfate by filamentous fungi and plants .
  • Hydrolysis by Gut Microbiota Studies have shown that gut microbiota can hydrolyze Z14S, leading to the formation of zearalenone .
  • Enterohepatic Circulation Glucuronide conjugates, resulting from the phase II metabolism of ZEN, participate in enterohepatic circulation, where they are cleaved in the intestines, and the reabsorption of the deconjugated products considerably increases their elimination half-life .

Toxicity Studies
While in vitro models suggest lower toxicity of ZEN conjugates compared to the parent mycotoxin, Zearalenone-4-sulfate ammonium salt is used in toxicity studies to understand its impact .

  • Estrogen Receptor Binding Studies indicate that glucoside conjugation of ZEN can prevent the binding of these derivatives to human estrogen receptors .
  • Hydrolysis and Formation of Zearalenone The gut microbiota's ability to hydrolyze Z14S and form ZEN is a key aspect studied in toxicity assessments .

Quantitative Determination
Zearalenone-4-sulfate ammonium salt is used as a reference standard for the quantitative determination of zearalenone metabolites . High-quality reference standards are essential for reliable pharmaceutical testing and accurate quantification in various biological and food matrices .

Data Table: Interactions of Zearalenone Metabolites with Serum Albumins

CompoundAlbumin Binding Affinity
ZearalanoneStable complexes
α-ZearalanolStable complexes
β-ZearalanolStable complexes
Zearalenone-14-sulfateMost stable complexes
Zearalenone-14-glucosideWeak binding

Case Studies

  • In Vitro Model with CaCo-2 Cells: Cirlini et al. reported the absorption and partial deglycosylation of Z14G in an in vitro model with CaCo-2 cells, noting that the absorption of Z14G was considerably lower compared with ZEN .
  • Oral Administration to Rats: After oral administration of Z14G to rats, low plasma concentrations were detected .
  • Oral Administration to Pigs: Approximately 61% of orally administered Z14G was absorbed in pigs, followed by significant presystemic hydrolysis of the masked mycotoxin .

Mechanism of Action

Zearalenone 4-Sulfate Ammonium Salt exerts its effects primarily through its ability to bind to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various biological responses, including changes in gene expression and cellular function. The compound’s interaction with serum albumin also affects its distribution and toxicity in the body. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence reproductive health and potentially contribute to carcinogenesis .

Comparison with Similar Compounds

Uniqueness: Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate conjugation, which affects its solubility, stability, and interaction with biological molecules. This conjugation can influence its toxicokinetics and toxicity, making it distinct from other zearalenone derivatives .

Biological Activity

Zearalenone 4-Sulfate Ammonium Salt (Z14S) is a derivative of the mycotoxin zearalenone (ZEN), produced by various species of the fungus Fusarium. This compound exhibits significant biological activity, particularly due to its xenoestrogenic properties, which allow it to mimic estrogen in biological systems. Understanding the biological activity of Z14S is crucial for assessing its impact on human and animal health, as well as its implications in agricultural contexts.

Target and Mode of Action
Zearalenone and its sulfate derivative primarily act by binding to estrogen receptors (ERs). Despite being a nonsteroidal compound, Z14S can activate these receptors, leading to various estrogen-like effects in organisms. This interaction can disrupt normal endocrine functions and lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity .

Biochemical Pathways
The biosynthesis of Z14S involves the acetate-polymalonate pathway, resulting in a nonaketide precursor that undergoes several modifications. Studies suggest that Z14S forms stable complexes with serum albumins, influencing its toxicokinetics and biological effects .

Biological Effects

Estrogenic Activity
Research indicates that Z14S retains the estrogenic activity characteristic of zearalenone. In bioassays conducted with rats, Z14S was shown to induce uterine enlargement, a common indicator of estrogenic activity . This property raises concerns regarding its potential effects on reproductive health in both humans and livestock.

Immunotoxicity
Zearalenone has been identified as an immunotoxic compound. Studies have demonstrated that exposure to ZEN can modulate immune responses, affecting antibody levels and immune cell populations. For instance, an increase in IgE levels alongside a decrease in IgM was observed in animal models, indicating a potential disruption of normal immune function .

Case Study 1: Occurrence in Agricultural Products

A study on the presence of zearalenone and its metabolites in various food products revealed significant contamination levels. For example:

  • Wheat-based products : Z14S was detected in flour and bread products, highlighting the risk of dietary exposure.
  • Animal feed : High levels of ZEN and its metabolites were found in feed samples, raising concerns about animal health and productivity .

Case Study 2: Health Impact on Livestock

Research has shown that livestock exposed to zearalenone can experience reproductive issues such as infertility and hormonal imbalances. A notable case involved dairy cows where elevated levels of ZEN metabolites were linked to reduced milk production and reproductive efficiency .

Research Findings

Study Findings
Hueza et al. (2014)Demonstrated immunomodulatory effects of ZEN on immune responses in animal models .
Böswald et al. (2020)Investigated the metabolism of ZEN by yeast strains, showing conversion to less active forms but highlighting potential risks from residual active metabolites .
Cirlini et al. (2016)Reported absorption rates of ZEN metabolites in vitro, indicating significant differences among species that may influence toxicity profiles .

Properties

Molecular Formula

C18H25NO8S

Molecular Weight

415.5 g/mol

IUPAC Name

azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate

InChI

InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1

InChI Key

QERXYCPQYWGNFX-XQAKIGHYSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+]

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+]

Origin of Product

United States

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